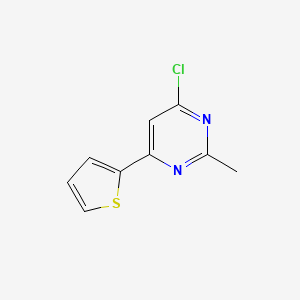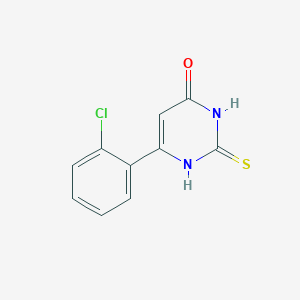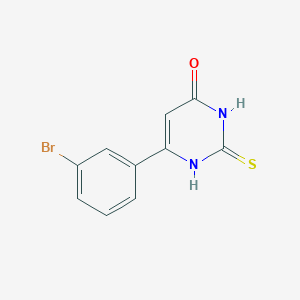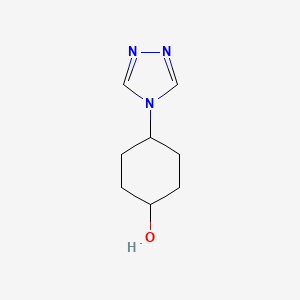
trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol
Overview
Description
The 1,2,4-triazol-4-yl group is often found in coordination polymers, which are extensively investigated for applications in various fields such as life sciences, environmental areas, medicinal science, and the nuclear industry . These polymers can exhibit properties like biological activity, molecular magnetism, electronic conductivity, second-order nonlinear optics (NLO) activity, ferromagnetism, catalysis, and molecular recognition .
Synthesis Analysis
Coordination polymers have been synthesized under solvothermal conditions by the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .
Molecular Structure Analysis
The structures of these coordination polymers are determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA, and PXRD .
Chemical Reactions Analysis
The coordination polymers demonstrate different structures based on the secondary ligands used. For example, a polymer with ammonium molybdate as a secondary ligand displays a 2D network .
Physical And Chemical Properties Analysis
The properties of these coordination polymers can be tuned by the simultaneous introduction of organic ligands and metal centers .
Scientific Research Applications
Anticancer Agent Development
The 1,2,4-triazole moiety is a significant scaffold in medicinal chemistry, particularly in the design of anticancer agents . The ability of this compound to form hydrogen bonds with biological targets can enhance pharmacokinetics and pharmacodynamics. Researchers have synthesized various derivatives of 1,2,4-triazoles, showing promising cytotoxic activities against cancer cell lines like MCF-7, Hela, and A549 .
Biological Activity Studies
1,2,4-Triazole derivatives are explored for their biological activities, including antimicrobial, antifungal, and antiviral properties . The triazole ring’s nitrogen atoms offer a versatile platform for forming biologically active substances, prompting further research into their potential therapeutic applications.
Catalysis in Chemical Reactions
Compounds containing the 1,2,4-triazole unit have been used as catalysts in chemical reactions, such as carbon dioxide cycloaddition with epoxides . This application is crucial for developing more sustainable chemical processes and materials.
Synthesis of Heterocyclic Compounds
The 1,2,4-triazole ring serves as a core structure for synthesizing a wide range of heterocyclic compounds . These compounds are essential in developing new materials and pharmaceuticals due to their diverse chemical properties.
Pharmaceutical Drug Design
The triazole ring is a common feature in many pharmaceutical drugs, contributing to the drugs’ stability and efficacy . Its presence in a compound can significantly affect the compound’s ability to interact with various biological targets, making it a valuable component in drug design.
Material Science Applications
In material science, the 1,2,4-triazole derivatives have been investigated for their potential use in creating new materials with specific properties, such as enhanced durability or conductivity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h5-8,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAXGEHTAWVCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C=NN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




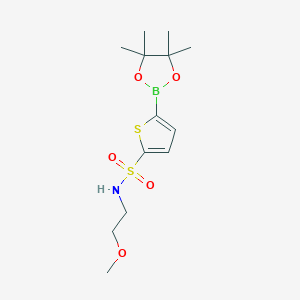
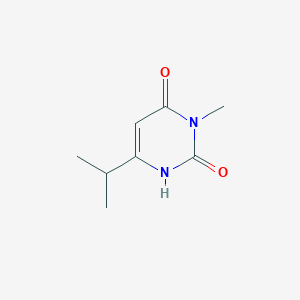
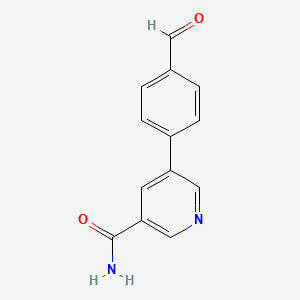

![5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid](/img/structure/B1466989.png)
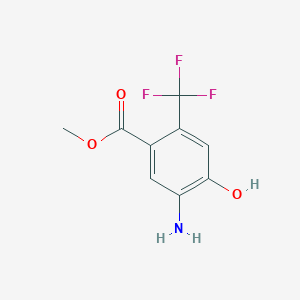
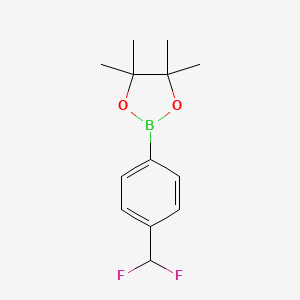

![[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1466993.png)

